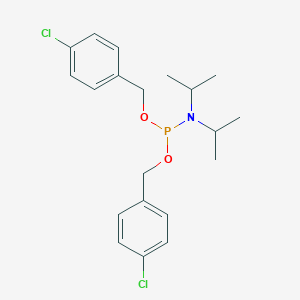

Di-p-chlorobenzyl N,N-Diisopropylphosphoramidite

説明

Di-p-chlorobenzyl N,N-Diisopropylphosphoramidite is a chemical compound with the molecular formula C20H26Cl2NO2P and a molecular weight of 414.29 g/mol . It is primarily used as a phosphitylating agent for the phosphorylation of hydroxy amino acids in protected phosphopeptides . This compound is significant in the field of proteomics research .

準備方法

The synthesis of Di-p-chlorobenzyl N,N-Diisopropylphosphoramidite involves the reaction of di-p-chlorobenzyl alcohol with N,N-diisopropylphosphoramidous dichloride under controlled conditions . The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the process . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity .

化学反応の分析

Di-p-chlorobenzyl N,N-Diisopropylphosphoramidite undergoes various chemical reactions, including:

Phosphorylation: It acts as a phosphitylating agent, reacting with hydroxy amino acids to form phosphopeptides.

Substitution Reactions: The compound can undergo substitution reactions where the chlorine atoms are replaced by other nucleophiles.

Oxidation and Reduction: While specific details on oxidation and reduction reactions are limited, it is likely that the compound can participate in these reactions under appropriate conditions.

Common reagents used in these reactions include bases like triethylamine and solvents such as dichloromethane . The major products formed are typically phosphorylated peptides or substituted derivatives of the original compound .

科学的研究の応用

Chemical Properties and Structure

- Chemical Formula : C₁₄H₁₈ClN₂O₂P

- CAS Number : 128858-43-5

- Molecular Weight : 300.72 g/mol

The compound features a phosphorus atom bonded to two isopropyl groups and a p-chlorobenzyl group, which enhances its stability and reactivity in various chemical reactions.

Phosphoramidite Synthesis in Peptide Chemistry

Di-p-chlorobenzyl N,N-Diisopropylphosphoramidite is extensively used for the synthesis of phosphopeptides. These compounds are crucial for studying protein phosphorylation, a key regulatory mechanism in cellular processes. The phosphitylation reaction allows for the introduction of phosphate groups into peptides, which can be further analyzed for their biological activity.

- Case Study : A study demonstrated the successful synthesis of O-phosphorylated peptides using solid-phase methodologies involving this phosphoramidite. The method allowed for precise control over the phosphorylation process, yielding peptides with specific phosphorylation patterns essential for functional studies .

Nucleotide Analog Synthesis

This compound is also employed in the synthesis of nucleotide analogs, such as guanosine diphosphate (GDP) analogs. These analogs serve as valuable tools in biochemical research, particularly in studying signal transduction pathways involving G-proteins.

- Case Study : The synthesis of a GDP analog (SML-8-73-1) utilizing this compound was reported, showcasing its utility in creating selective inhibitors for oncogenic K-Ras mutants .

Solid-Phase Synthesis Techniques

The compound plays a significant role in solid-phase synthesis techniques that are pivotal for generating complex biomolecules efficiently. Its application extends to the development of new global phosphorylation reagents that enhance the efficiency of phosphopeptide synthesis.

- Data Table: Comparison of Phosphorylation Reagents

| Reagent Name | Application Area | Efficiency Level |

|---|---|---|

| This compound | Phosphopeptide synthesis | High |

| O-tert-butyl-O′-cyanoethyl-N,N-diisopropylphosphoramidite | Global phosphorylation | Moderate |

| Bis(2-cyanoethyl)-N,N-diisopropylphosphoramidite | Nucleotide analog synthesis | High |

Catalysis and Organic Reactions

This compound has been investigated for its role as a catalyst in various organic reactions, including hydroxycarbonylation processes. Its ability to facilitate these reactions under mild conditions makes it an attractive candidate for synthetic organic chemistry.

作用機序

The primary mechanism of action for Di-p-chlorobenzyl N,N-Diisopropylphosphoramidite involves its role as a phosphitylating agent. It reacts with hydroxy groups in amino acids to form phosphoester bonds, thereby phosphorylating the amino acids . This process is essential for studying protein phosphorylation and its effects on cellular functions .

類似化合物との比較

Di-p-chlorobenzyl N,N-Diisopropylphosphoramidite can be compared with other phosphitylating agents such as:

- Diethyl phosphoramidite

- Dibenzyl phosphoramidite

- Diisopropyl phosphoramidite

What sets this compound apart is its specific structure, which includes di-p-chlorobenzyl groups. This unique structure can influence its reactivity and the stability of the phosphorylated products .

生物活性

Di-p-chlorobenzyl N,N-Diisopropylphosphoramidite is a phosphoramidite compound widely used in chemical biology, particularly in the synthesis of oligonucleotides and other biomolecules. This article discusses its biological activity, including mechanisms of action, applications in research, and relevant case studies.

This compound is characterized by its phosphitylating ability, which allows it to introduce phosphate groups into various biological molecules. The general structure can be summarized as follows:

- Molecular Formula : C₁₂H₁₈ClN₂O₂P

- Molecular Weight : 284.71 g/mol

- CAS Number : 102690-88-0

The biological activity of this compound primarily revolves around its role as a phosphitylating agent. It facilitates the formation of phosphodiester bonds in nucleic acids, which are crucial for the stability and functionality of RNA and DNA. The introduction of phosphate groups can significantly alter the properties of biomolecules, influencing their interactions with proteins and other cellular components.

Key Mechanisms:

- Phosphorylation : The addition of phosphate groups can modulate the activity of proteins through phosphorylation, affecting signaling pathways.

- Stabilization : Phosphate groups enhance the stability of nucleic acids against enzymatic degradation.

- Binding Affinity : Phosphorylation can create new binding sites for proteins, thus altering molecular interactions.

Applications in Research

This compound has been utilized in various research contexts:

- Oligonucleotide Synthesis : It is commonly employed in the solid-phase synthesis of oligonucleotides, allowing for the incorporation of modified nucleotides that can enhance therapeutic efficacy.

- Glycan Array Evaluation : Research has shown that phosphorylated disaccharides synthesized using this compound can be recognized by antibodies, indicating potential applications in vaccine development and diagnostics .

Case Studies

-

Glycan Array Evaluation :

A study evaluated synthetic epitopes using glycan arrays, demonstrating that phosphorylated compounds derived from this compound showed strong recognition by specific antisera. This indicates its potential role in developing glycan-based therapeutics . -

Protein Phosphorylation Studies :

Research has highlighted how the reversible introduction of phosphate groups via phosphoramidites can significantly impact protein structure and function, particularly in signaling pathways like MAPK. The introduction of this compound into protein synthesis protocols has been shown to facilitate targeted modifications that enhance biological activity .

Comparative Biological Activity

To illustrate the versatility and effectiveness of this compound compared to other phosphoramidites, a summary table is provided below.

| Compound Name | Biological Activity | Application Area |

|---|---|---|

| This compound | Effective phosphorylation agent; enhances oligonucleotide stability | Oligonucleotide synthesis |

| Dibenzyl N,N-Diisopropylphosphoramidite | Similar phosphitylation capabilities | Oligonucleotide synthesis |

| 2-Cyanoethyl N,N-Diisopropylchlorophosphoramidite | Used for similar applications; less stability compared to Di-p-chlorobenzyl variant | Oligonucleotide synthesis |

特性

IUPAC Name |

N-[bis[(4-chlorophenyl)methoxy]phosphanyl]-N-propan-2-ylpropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26Cl2NO2P/c1-15(2)23(16(3)4)26(24-13-17-5-9-19(21)10-6-17)25-14-18-7-11-20(22)12-8-18/h5-12,15-16H,13-14H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCQXCPQSBNWTOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)P(OCC1=CC=C(C=C1)Cl)OCC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26Cl2NO2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10399270 | |

| Record name | Di-p-chlorobenzyl N,N-Diisopropylphosphoramidite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10399270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128858-43-5 | |

| Record name | Di-p-chlorobenzyl N,N-Diisopropylphosphoramidite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10399270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。